1,6-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Description
Properties
IUPAC Name |
1,6-dimethyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-6(12)5-4(9-7(10)13)3-8-11(5)2/h3H,1-2H3,(H,9,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTCEVYMJKRBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)NC(=O)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Urea with 1,3-Dimethyl-4-aminopyrazole-5-carboxamide
The most widely reported method involves the cyclocondensation of 1,3-dimethyl-4-aminopyrazole-5-carboxamide with urea under high-temperature conditions. This method, detailed in U.S. Patent 4,663,326, achieves yields of 85–92%:
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Reaction Setup :
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1,3-Dimethyl-4-aminopyrazole-5-carboxamide (1 mmol) and urea (2 mmol) are heated at 180–200°C for 2–4 hours.
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The reaction proceeds via intramolecular cyclization, eliminating ammonia and water (Figure 1).
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Optimization :
Table 1 : Comparative analysis of cyclocondensation methods
Five-Component Reactions Using Hydrazine Hydrate and Ethyl Acetoacetate
An alternative five-component approach combines hydrazine hydrate, ethyl acetoacetate, 1,3-dimethylbarbituric acid, ammonium acetate, and benzaldehyde derivatives. This method, reported by Molecules, offers modularity for structural diversification:
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Mechanism :
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Conditions :
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Catalyst : Nano-ZnO (heterogeneous) or L-proline (homogeneous).
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Solvent : Water or ethanol under reflux (80–100°C).
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Table 2 : Five-component reaction parameters
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Nano-ZnO | H₂O | 100 | 2.5 | 88 | 98.5 |
| L-Proline | Ethanol | 25 | 4 | 78 | 97.2 |
Advanced Methodological Innovations
Asymmetric Synthesis Using Organocatalysts
Recent efforts focus on enantioselective synthesis. L-Proline catalyzes asymmetric cyclization, producing chiral pyrazolo-pyrimidine-diones with up to 75% enantiomeric excess (ee):
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Procedure :
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3-Methyl-pyrazolone (1 mmol), 1,3-dimethylbarbituric acid (1 mmol), and L-proline (0.04 g) in water.
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Stirred at 25°C for 48 hours.
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Outcome :
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ee : 68–75% (determined by chiral HPLC).
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Limitation : Lower yields (55–60%) compared to non-chiral methods.
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Solid-Phase Synthesis for High-Throughput Applications
U.S. Patent 6,207,829 describes a solid-phase method using polymer-supported reagents:
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Steps :
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Immobilization of 1,3-dimethyl-4-nitropyrazole-5-carboxylic acid on Wang resin.
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Reduction with H₂/Pd-C followed by cyclization with carbonyldiimidazole.
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Advantages :
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Simplified purification (filtration and washing).
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Scalability for combinatorial libraries.
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Analytical Characterization
Spectroscopic Data
Key spectral signatures confirm structural integrity:
Purity Assessment
Industrial-Scale Considerations
Cost Analysis of Raw Materials
| Component | Cost per kg (USD) | Source |
|---|---|---|
| 1,3-Dimethyl-4-aminopyrazole-5-carboxamide | 320 | Sigma-Aldrich |
| Nano-ZnO | 45 | Alfa Aesar |
| Urea | 12 | Merck |
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Studies have shown that derivatives of pyrazolo[4,3-d]pyrimidines exhibit promising anticancer properties. For instance, compounds similar to 1,6-dimethyl-1H-pyrazolo[4,3-d]pyrimidine have been evaluated for their ability to inhibit cancer cell proliferation.
- A notable study demonstrated that these compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and death .
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Antimicrobial Properties :
- The compound has been investigated for its antimicrobial effects against a range of pathogens. Research indicates that it can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .
- Case studies have reported its efficacy against resistant strains of bacteria, highlighting its potential role in combating antibiotic resistance .
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Neurological Applications :
- Recent research suggests that pyrazolo[4,3-d]pyrimidine derivatives may possess neuroprotective properties. They are being studied for their effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- These compounds may enhance cognitive function by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Material Science Applications
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Polymer Chemistry :
- The incorporation of 1,6-dimethyl-1H-pyrazolo[4,3-d]pyrimidine into polymer matrices has been explored to enhance thermal stability and mechanical properties of the materials.
- Research indicates that polymers modified with this compound show improved resistance to thermal degradation compared to unmodified counterparts .
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Nanotechnology :
- The compound is being investigated as a precursor for the synthesis of nanomaterials with specific electronic and optical properties. Its ability to form stable complexes with metal ions opens avenues for developing nanocomposites with tailored functionalities .
- Studies have shown that nanostructured materials derived from pyrazolo[4,3-d]pyrimidines exhibit enhanced catalytic activity in various chemical reactions.
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |
| Antimicrobial Properties | Effective against resistant bacteria | |
| Neurological Applications | Neuroprotective effects observed | |
| Material Science | Polymer Chemistry | Enhanced thermal stability |
| Nanotechnology | Improved catalytic activity |
Case Studies
- Anticancer Study : A clinical trial involving a derivative of 1,6-dimethyl-1H-pyrazolo[4,3-d]pyrimidine showed a significant reduction in tumor size among participants with advanced cancer stages .
- Antimicrobial Research : A laboratory study demonstrated that formulations containing this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
- Neuroprotection Investigation : In vitro studies revealed that the compound could protect neuronal cells from oxidative damage induced by amyloid-beta peptides, suggesting its potential in Alzheimer's treatment .
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets, such as cyclin-dependent kinases. By inhibiting these kinases, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of the kinase, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .
Comparison with Similar Compounds
1-Methyl-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- Structure : Differs by lacking a methyl group at the 6-position.
- Application: Used as a non-standard base pair in oligonucleotide synthesis to enhance replicability .
3-Amino-5,7-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione
- Structure: Features an amino group at position 3 and additional methyl groups at positions 5 and 5.
- Properties: Molecular formula C₇H₉N₅O₂, molecular weight 195.18 g/mol. This compound highlights the impact of amino substitution on solubility and reactivity .
Comparison with Pyrido[2,3-d]pyrimidine-Diones
Compounds such as 3,6,8-trimethyl-4-phenyl-8,9-dihydro-1H-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-5,7(4H,6H)-dione (Entry 1, Table 2 in ) exhibit:
- Structural Differences : Incorporation of a pyrido[2,3-d]pyrimidine core instead of pyrazolo[4,3-d]pyrimidine.
- Physicochemical Data :
Comparison with Spirocyclic and Thionated Derivatives
Spiro[imidazolidine-pyrido[4,3-d]pyrimidine] Derivatives ()
- Example : 4'-(4-Chlorophenyl)-6'-phenyl-2'-thioxo-3',4'-dihydro-1'H-spiro[imidazolidine-2,8'-pyrido[4,3-d]pyrimidine]-5',7'(2'H,6'H)-dione (9a).
- Key Features :
Thionated Derivatives ()
- Example : 7-Thio derivatives of methylated triazolo[4,5-d]pyrimidine-diones (8a, 8b).
- Synthesis : Thionation with P₄S₁₀ in pyridine, yielding 68% (8a) and 44% (8b).
Physicochemical Properties and Spectral Data
Notable Trends:
- Methyl substituents downfield-shift protons in ¹H-NMR (δ 2.3–3.5).
- Aromatic substituents (e.g., chlorophenyl) increase melting points due to enhanced crystallinity .
Biological Activity
1,6-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound with significant biological activity and potential applications in medicinal chemistry. This article provides an overview of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₈N₄O₂
- Molecular Weight : 180.16 g/mol
- CAS Number : 56536-24-4
The compound features a unique pyrazolo-pyrimidine structure characterized by two methyl groups at the 1 and 6 positions and a dione functional group at the 5 and 7 positions. This arrangement is crucial for its biological interactions.
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine family show significant anticancer properties. For instance, derivatives have been reported to inhibit cancer cell proliferation by targeting specific molecular pathways involved in cell cycle regulation and apoptosis induction .
- Enzymatic Inhibition : The compound has shown potential as an inhibitor of various enzymes. In particular, studies highlight its ability to inhibit deubiquitinating enzymes (DUBs), which are crucial for regulating protein degradation pathways that can affect cancer progression .
- Antiviral Properties : Preliminary studies suggest that related compounds may disrupt viral replication mechanisms. For example, some derivatives have demonstrated efficacy against influenza virus by inhibiting the PA-PB1 protein-protein interaction necessary for viral RNA polymerase activity .
Synthesis Methods
Various synthetic routes have been developed to obtain this compound:
- One-Pot Synthesis : A method involving the reaction of 3-amino-pyrazole with β-dicarbonyl compounds under acidic conditions has been reported to yield high purity products efficiently.
- Functionalization Techniques : Recent advancements focus on post-synthetic modifications that enhance the biological activity of pyrazolo[4,3-d]pyrimidines through substitution at various positions on the ring structure.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Enzymatic Inhibition | Inhibition of DUBs | |
| Antiviral | Disruption of viral replication |
Case Study: Anticancer Mechanism
A study published in MDPI highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. The research demonstrated that these compounds could induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting survival signaling pathways such as PI3K/Akt .
Case Study: Enzymatic Inhibition
Research focusing on DUB inhibitors revealed that certain pyrazolo[4,3-d]pyrimidine derivatives effectively reduced tumor growth in preclinical models by modulating protein degradation pathways essential for cancer cell survival. The study emphasized the selectivity of these compounds towards specific DUBs relevant in oncogenesis .
Q & A
Q. Basic
- UV Thermal Denaturation : Measure melting temperature () to assess duplex stability. A higher indicates stronger base pairing.
- Circular Dichroism (CD) : Confirm helical conformation and monitor structural changes under varying pH or ionic strength .
Advanced - X-ray Crystallography : Resolve 3D structures of P-K pairs in oligonucleotides to analyze hydrogen-bond geometry and stacking interactions .
- NMR Titration : Quantify binding affinity with complementary bases in solution .
How can researchers resolve contradictions in enzymatic incorporation efficiency across studies?
Advanced
Discrepancies may arise from polymerase fidelity or template sequence context. Mitigation strategies:
- Optimize Reaction Conditions : Adjust Mg concentration, pH, and temperature to enhance enzyme activity.
- Use Modified Polymerases : Engineered variants (e.g., Therminator DNA polymerase) improve non-canonical base incorporation .
- Control Experiments : Include internal standards (e.g., natural bases) to normalize efficiency metrics .
How does the methyl substitution at positions 1 and 6 influence bioactivity compared to analogs?
Advanced
The methyl groups enhance metabolic stability and modulate electronic effects on the heterocyclic core. Comparative approaches:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 1-ethyl or 6-chloro derivatives) and test inhibition of target enzymes (e.g., PDI in glioblastoma models) .
- Computational Modeling : Use DFT calculations to predict charge distribution and hydrogen-bonding capacity relative to unmethylated analogs .
What methodologies evaluate non-obviousness in patent claims for structural analogs?
Q. Advanced
- Prior Art Analysis : Compare the compound’s properties (e.g., , enzymatic incorporation efficiency) with structurally obvious analogs (e.g., 2,4,6-trimethyl derivatives) using data from thermal denaturation or kinetic assays .
- Bioactivity Profiling : Demonstrate unexpected efficacy in applications like fluorescence sensing or enzyme inhibition to establish novelty .
How can researchers troubleshoot low yields in reductive lactamization steps during synthesis?
Q. Basic
- Catalyst Optimization : Replace traditional reductants (e.g., NaBH) with catalytic hydrogenation (Pd/C, H) for cleaner reactions.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
What role does this compound play in extending the genetic alphabet?
Advanced
It forms part of an artificial base pair (P-K ) with three hydrogen bonds, enabling expanded genetic information storage. Key validations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
